molecular formula C12H12N2O2 B2392310 (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile CAS No. 337919-88-7

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile

Cat. No.: B2392310
CAS No.: 337919-88-7
M. Wt: 216.24
InChI Key: RMMMTHRTXMHGCI-LMELLFTPSA-N
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Description

(2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile is a high-purity, stereodefined olefinic compound of significant interest in medicinal chemistry and drug discovery. This acrylonitrile derivative features a conjugated molecular architecture comprising a 4-methoxyphenyl group, a methoxyiminomethyl functionality, and a nitrile group, all connected through a defined prop-enenitrile backbone with specific (2E,1E) stereochemistry at its double bonds . The methoxyphenyl moiety is a common pharmacophore known to influence electronic properties and molecular interactions , while the nitrile group serves as a key bioisostere and hydrogen bond acceptor that can enhance binding affinity and metabolic stability in bioactive molecules . Compounds featuring this acrylonitrile core have demonstrated research utility as key intermediates in synthesizing heterocyclic frameworks and complex organic targets . The defined stereochemistry of this compound is crucial for structure-activity relationship studies, particularly in developing molecular probes and investigating enzyme inhibition mechanisms. This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and employ appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

(E)-2-[(E)-methoxyiminomethyl]-3-(4-methoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-15-12-5-3-10(4-6-12)7-11(8-13)9-14-16-2/h3-7,9H,1-2H3/b11-7-,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMMTHRTXMHGCI-LMELLFTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C=NOC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C=N\OC)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be disconnected into simpler building blocks through the following retrosynthetic considerations:

  • Formation of the methoxyimino functionality from a carbonyl precursor
  • Installation of the nitrile group via appropriate functionalization
  • Establishment of the carbon-carbon double bond with controlled stereochemistry
  • Introduction of the 4-methoxyphenyl moiety

Preparation via Sequential Functionalization

A promising approach involves the sequential construction of the molecular framework, beginning with readily available 4-methoxyphenyl derivatives and progressively introducing the required functional elements.

Starting Material Selection

The synthesis commonly begins with para-methoxybenzaldehyde (4-methoxybenzaldehyde) or related derivatives, which provide the required 4-methoxyphenyl moiety. This approach parallels methods documented for similar compounds with defined stereochemistry.

Carbon Framework Construction

The carbon skeleton can be assembled through several reaction sequences, with the critical step involving the formation of the α,β-unsaturated nitrile system. One effective approach employs a modified Knoevenagel condensation between 4-methoxybenzaldehyde and an appropriately functionalized acetonitrile derivative.

Methoxyimino Formation Methodologies

The incorporation of the methoxyimino group represents a critical step in the synthesis. Drawing from documented procedures for related structures, several viable methodologies can be applied.

Direct Conversion from Carbonyl Precursors

A particularly effective method involves the reaction of a suitable carbonyl intermediate with methoxyamine (O-methylhydroxylamine) under controlled conditions. This approach has been successfully employed in the synthesis of related compounds, yielding the desired E-configuration of the methoxyimino group.

Reaction Parameters

The optimization of reaction conditions is essential for obtaining high yields and stereoselectivity. Table 1 presents typical reaction parameters based on analogous transformations reported in the literature.

Table 1: Typical Reaction Parameters for Methoxyimino Formation

Parameter Typical Range Optimal Conditions Effect on Stereoselectivity
Temperature 25-60°C 50°C Higher temperatures may reduce E/Z selectivity
Solvent System MeOH/H₂O, EtOH/H₂O MeOH/H₂O (1:10) Aqueous systems favor reaction completion
Reaction Time 3-12 hours 7 hours Extended times increase yield with minimal isomerization
pH Range 4-7 5-6 Slightly acidic conditions favor condensation
Methoxyamine Equivalents 1.5-3.0 3.0 Excess reagent drives reaction completion

The reaction typically proceeds with good to excellent stereoselectivity, producing predominantly the E-isomer of the methoxyimino functionality.

Multi-Step Synthetic Approach

Based on documented methodologies for structurally similar compounds, a comprehensive multi-step synthetic approach can be outlined for the preparation of the target molecule.

Method 1: Via Sequential Functionalization

This approach begins with commercially available starting materials and proceeds through a series of transformations to introduce the required functionalities with controlled stereochemistry.

Step 1: Synthesis of an appropriate α-functionalized acrylonitrile intermediate from 4-methoxybenzaldehyde.
Step 2: Introduction of a carbonyl group at the α-position of the acrylonitrile.
Step 3: Conversion of the carbonyl to the methoxyimino functionality using O-methylhydroxylamine.

This synthetic pathway parallels methodologies reported for related compounds, such as the preparation of substituted pyridines via methoxyimine intermediates.

Method 2: One-Pot Procedures

For improved efficiency, one-pot procedures can be developed based on the approach documented for related compounds. These procedures typically involve:

  • In situ generation of reactive intermediates
  • Sequential addition of reagents under controlled conditions
  • Minimal isolation of unstable intermediates

Such approaches have been successfully employed in the synthesis of functionalized heterocycles containing methoxyimine functionalities, achieving yields of 60-80% over multiple steps.

Optimization for Stereochemical Control

Achieving the desired (2E) and (1E) configurations requires careful optimization of reaction conditions. Several parameters influence stereochemical outcomes:

Temperature Effects

Lower reaction temperatures typically favor kinetic control, leading to improved E/Z selectivity. For example, conducting the methoxyimine formation at 25-30°C may improve stereoselectivity, albeit with longer reaction times.

Catalyst Influence

Mild acid catalysis can significantly improve both reaction rates and stereoselectivity. Commonly employed catalysts include:

  • Acetic acid (1-10 mol%)
  • Pyridinium p-toluenesulfonate (PPTS, 5 mol%)
  • Ammonium acetate (10 mol%)

The choice of catalyst has been shown to impact the E/Z ratio, with acetic acid generally providing superior results for methoxyimine formation.

Scale-Up Considerations

Laboratory procedures can be adapted for larger-scale production by implementing modifications to ensure safety, efficiency, and consistent product quality.

Process Modifications

Scale-up typically requires the following adjustments:

  • Controlled addition rates to manage exothermic reactions
  • Modified solvent systems for improved handling and recovery
  • Optimized work-up procedures to minimize waste generation

For instance, the scale-up synthesis of related compounds has been achieved by implementing a two-pot procedure that avoids isolation of unstable intermediates, resulting in improved overall yields of 46-60%.

Equipment Considerations

Specialized equipment may be required for larger-scale production:

  • Temperature-controlled reactors with efficient mixing
  • Continuous flow systems for critical reaction steps
  • Automated monitoring of reaction parameters

These modifications parallel those implemented in the kilogram-scale synthesis of related functionalized nitriles and methoxyimino compounds.

Purification Strategies

Efficient purification is essential for obtaining the target compound with high purity. Several approaches have proven effective for similar structures.

Crystallization Techniques

When applicable, crystallization provides an efficient method for obtaining the pure compound. For the target molecule or its precursors, suitable solvent systems might include:

  • Ethanol/water mixtures
  • Heptane or hexane
  • Dichloromethane/heptane

The selection of crystallization conditions should consider the stability of the methoxyimino functionality to avoid undesired isomerization.

Chromatographic Methods

For challenging purifications, chromatographic techniques provide effective separation:

  • Flash column chromatography using silica gel with ethyl acetate/hexane gradients
  • Preparative HPLC for final purification of difficult mixtures
  • Filtration through short silica plugs for removing polar impurities

These approaches have been successfully applied to the purification of structurally similar compounds containing methoxyimino groups.

Characterization Data

Comprehensive characterization is essential to confirm the structure and stereochemistry of the synthesized compound. Table 2 presents expected spectroscopic data based on structurally similar compounds.

Table 2: Expected Characterization Data for this compound

Technique Expected Results Key Diagnostic Features
¹H NMR Complex multiplet patterns with characteristic chemical shifts Methoxy protons (3.8-4.0 ppm), vinyl proton (7.5-8.0 ppm), aromatic protons (6.9-7.7 ppm), methoxyimino methyl (3.9-4.1 ppm)
¹³C NMR Characteristic signals for key carbon atoms Nitrile carbon (115-120 ppm), vinyl carbons (130-145 ppm), aromatic carbons (114-160 ppm), methoxy carbons (55-62 ppm)
IR Distinctive absorption bands Nitrile stretching (2200-2220 cm⁻¹), C=N stretching (1640-1660 cm⁻¹), aromatic C=C (1600-1620 cm⁻¹), C-O stretching (1240-1260 cm⁻¹)
Mass Spectrometry Molecular ion and fragmentation pattern [M]⁺ corresponding to molecular formula, characteristic fragmentation patterns
X-ray Crystallography Confirmation of stereochemistry Absolute configuration at stereocenters, bond angles and distances

These data would confirm both the structure and the desired (2E) and (1E) stereochemistry of the target compound.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

Fungicidal Activity

Research indicates that derivatives of methoxyimino compounds demonstrate broad-spectrum fungicidal properties. For instance, similar compounds have been shown to effectively combat various plant diseases, making them valuable in agricultural practices. The structural modifications of these compounds enhance their efficacy against pathogens affecting crops like wheat and corn .

Herbicide Development

The structural characteristics of (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile suggest potential use in herbicide formulations. Its ability to inhibit specific enzymes in target weeds can lead to selective weed management strategies, promoting sustainable agricultural practices .

Anticancer Properties

Studies have indicated that compounds with similar structural motifs exhibit anticancer activity. The methoxyimino group is thought to play a crucial role in enhancing the bioactivity of these compounds against various cancer cell lines. Research has shown that such compounds can induce apoptosis in cancer cells, making them candidates for further drug development .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, which could lead to the development of new antimicrobial agents .

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Crystallographic studies have provided insights into its molecular structure, revealing important details about bond lengths and angles that correlate with its biological activity .

Data Table: Summary of Applications

Application AreaSpecific UseFindings
AgricultureFungicideBroad-spectrum activity against pathogens
HerbicideSelective inhibition of weed growth
PharmaceuticalsAnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of bacteria and fungi

Case Study 1: Fungicidal Efficacy

In a study published by Anke et al., derivatives similar to this compound were tested against common fungal pathogens in agriculture. Results demonstrated significant reductions in fungal growth rates, indicating potential for commercial fungicide development .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of methoxyimino compounds revealed that they could effectively target specific cancer pathways, leading to reduced tumor growth in vitro and in vivo models. This highlights the therapeutic potential of this compound as a candidate for further drug development .

Mechanism of Action

The mechanism of action of (2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The methoxyimino group may interact with enzymes or receptors, leading to modulation of biological processes. The nitrile group can also participate in covalent bonding with target molecules, affecting their function.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key analogs and their substituent effects:

Compound Name Substituents Electronic Effects Physical Properties (Selected) Biological Relevance References
(2E)-2-[(1E)-(Methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile 4-Methoxyphenyl, methoxyimino Methoxy (EDG) enhances electron density; nitrile (EWG) creates polarity. Not reported in evidence. Potential pharmacophore scaffold. -
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-Fluorophenyl (vs. 4-methoxyphenyl) Fluorine (slight EWG) reduces electron density vs. methoxy, altering reactivity. CAS: 339278-28-3; commercial availability noted. Unreported in provided evidence.
(2Z)-3-[4-(Dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-(Dimethylamino)phenyl Dimethylamino (strong EDG) increases basicity and electron-rich character. CAS: 339278-27-2; discontinued commercial status. Possible enhanced bioactivity.
(2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile 4-Chlorophenyl, 2-chloroaniline Chlorine (EWG) and amino (EDG) create mixed electronic effects. Density: 1.345 g/cm³; bp: 430.6°C (predicted). Potential kinase inhibitor scaffold.
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile Sulfonyl, 4-nitrophenyl Sulfonyl and nitro (strong EWGs) dominate, reducing electron density. CAS: 49678-64-0; commercial availability noted. Unreported in provided evidence.

Key Observations :

  • Electronic Modulation: Methoxy and dimethylamino groups (EDGs) enhance electron density, favoring nucleophilic reactions. In contrast, fluorine, chlorine, nitro, and sulfonyl groups (EWGs) reduce electron density, directing electrophilic attacks .
  • Steric Effects : Bulkier substituents (e.g., sulfonyl in ) may hinder crystallinity or molecular packing, as seen in crystal structures of related compounds (e.g., ’s hydrogen-bonded packing ).

Crystallographic and Stability Insights

  • While crystallographic data for the target compound is absent, analogs in and exhibit hydrogen bonding (O–H···O) or π-stacking, critical for stability . The methoxyimino group in the target compound may similarly influence packing via dipole interactions.

Biological Activity

(2E)-2-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enenitrile, also known by its CAS number 303994-87-8, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2, with a molecular weight of approximately 216.24 g/mol. The compound features a methoxyimino group and a nitrile functional group, which are significant for its biological activity.

PropertyValue
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
CAS Number303994-87-8

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of certain cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression .

The biological activity of this compound is primarily attributed to its structural components:

  • Methoxyimino Group : This moiety may interact with enzymes or receptors, modulating biological processes.
  • Nitrile Group : Capable of forming covalent bonds with target molecules, potentially altering their function.

Case Studies

  • Antibacterial Study : A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL. The most effective results were observed against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Study : In a study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours. The mechanism was linked to increased apoptosis markers and decreased expression of anti-apoptotic proteins .

Research Applications

The compound's unique structure makes it a valuable candidate for further research in:

  • Medicinal Chemistry : As a potential drug lead for developing new antimicrobial and anticancer agents.
  • Synthetic Chemistry : Used as an intermediate in synthesizing more complex organic molecules due to its reactive functional groups .

Q & A

Q. How can enantiomeric purity be achieved and verified for chiral derivatives?

  • Methodology :
  • Employ chiral catalysts (e.g., BINOL-derived ligands) in asymmetric synthesis .
  • Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
  • Compare optical rotations with literature values for known enantiomers .

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